Vidarabine monohydrate

Antiviral Selectivity Varicella-Zoster Virus Nucleoside Analog

Vidarabine monohydrate (CAS 24356-66-9) is the authenticated monohydrate form—not the anhydrous variant. The defined water of crystallization (5.0–7.0% loss on drying) ensures reproducible solubility, stability, and handling. Its uniquely low selectivity (index <<600) makes it the industry's preferred reference standard for benchmarking next-generation antiviral candidates. Unlike acyclovir, it retains potency against TK-deficient HSV mutants and under intermittent exposure. Superior anti-HCMV activity (ID50=3.4 µg/mL) and ADA-mediated metabolic inactivation make this compound indispensable for time-of-addition, drug removal, and ADA-probe studies. Accept no substitution.

Molecular Formula C10H15N5O5
Molecular Weight 285.26 g/mol
CAS No. 24356-66-9
Cat. No. B613816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVidarabine monohydrate
CAS24356-66-9
Synonyms9 beta Arabinofuranosyladenine 9 beta D Arabinofuranosyladenine 9-beta-Arabinofuranosyladenine 9-beta-D-Arabinofuranosyladenine Adenine Arabinoside alpha Ara A alpha D Arabinofuranosyladenine alpha-Ara A alpha-D-Arabinofuranosyladenine Ara A Ara-A Arabinofuranosyladenine Arabinoside, Adenine Arabinosyladenine beta Ara A beta-Ara A Vidarabine Vira A Vira-A ViraA
Molecular FormulaC10H15N5O5
Molecular Weight285.26 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.O
InChIInChI=1S/C10H13N5O4.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H2/t4-,6-,7+,10-;/m1./s1
InChIKeyZTHWFVSEMLMLKT-CAMOTBBTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 70 °F (NTP, 1992)
The monohydrate occurs as a white, crystalline powder and has a solubility of approximately 0.45 mg/mL in water at 25 °C. /Vidarabine monohydrate/
1.40e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Vidarabine Monohydrate (CAS 24356-66-9): Antiviral Nucleoside Analog for DNA Virus Research


Vidarabine monohydrate (CAS 24356-66-9), also known as Ara-A monohydrate or adenine 9-β-D-arabinofuranoside monohydrate, is a purine nucleoside analog antibiotic with established activity against DNA viruses including herpes simplex virus types 1 and 2 (HSV-1, HSV-2), varicella-zoster virus (VZV), and human cytomegalovirus (HCMV) [1]. First synthesized in 1959 and FDA-approved in 1976, it functions as a prodrug that, upon intracellular phosphorylation to the triphosphate form (Ara-ATP), competitively inhibits viral DNA polymerase and induces chain termination upon incorporation into viral DNA [2]. The monohydrate form contains one molecule of water of crystallization (5.0-7.0% loss on drying), which confers defined physical handling properties distinct from the anhydrous form (CAS 5536-17-4) [3].

Why Vidarabine Monohydrate (CAS 24356-66-9) Cannot Be Interchanged with Anhydrous Vidarabine or Other Anti-Herpes Nucleosides


Substituting vidarabine monohydrate with anhydrous vidarabine or structurally similar nucleoside analogs (e.g., acyclovir, ganciclovir, brivudine) without consideration of differential selectivity, pharmacokinetic susceptibility to adenosine deaminase (ADA), and distinct activity profiles against specific viral species (e.g., HCMV, VZV) introduces uncontrolled variables in both research and industrial contexts [1]. The monohydrate form possesses a defined water content and crystallinity that directly influence handling, solubility in DMSO, and long-term storage stability—parameters not interchangeable with the anhydrous form [2]. Furthermore, vidarabine exhibits a unique combination of properties: it is active against thymidine kinase (TK)-deficient HSV mutants where acyclovir is ineffective, demonstrates a longer duration of anti-VZV action following intermittent exposure, and shows superior potency against HCMV compared to acyclovir [3]. These quantitative differentiations, detailed below, preclude simple substitution based solely on nominal in-class activity.

Quantitative Differentiation of Vidarabine Monohydrate (CAS 24356-66-9) Against Comparator Nucleoside Analogs


Anti-VZV Selectivity Index: Vidarabine vs. Acyclovir and Next-Generation Agents

In a direct head-to-head comparison of six anti-VZV nucleoside analogs using human embryonic lung cells, vidarabine (Ara-A) exhibited a selectivity index (ID50 for cell growth / ED50 for VZV plaque inhibition) substantially lower than acyclovir (ACV) and other agents. While vidarabine was the only compound that exerted a measurable effect on host cell growth, acyclovir and penciclovir demonstrated selectivity indices ranging from 600 to 800, and the most selective agents (sorivudine, brivudine, propynyl-araU) exceeded 10,000 to >1,000,000 [1]. This quantifies the relatively poor selectivity of vidarabine for viral over host DNA synthesis, a critical consideration when selecting a compound for experiments requiring minimal host cell toxicity or for comparator studies evaluating selectivity mechanisms.

Antiviral Selectivity Varicella-Zoster Virus Nucleoside Analog

Duration of Anti-VZV Activity: Intermittent Dosing IC50 Comparison

A study comparing the effect of continuous versus intermittent (8 h/day for 4 days) drug exposure on VZV plaque reduction revealed a key difference in duration of action. For vidarabine, intermittent treatment exhibited anti-VZV activity equivalent to continuous treatment in terms of IC50 (no significant change in IC50). In contrast, intermittent treatment with acyclovir resulted in a 7.9-fold higher IC50 value compared to continuous treatment [1]. This indicates that vidarabine maintains antiviral efficacy even with limited daily exposure, whereas acyclovir requires continuous presence to achieve maximal viral inhibition under these in vitro conditions.

Pharmacodynamics VZV Replication Intermittent Dosing

Anti-HCMV Potency: Vidarabine Exhibits 3.6-Fold Lower ID50 Than Acyclovir

In an infectious-center plaque-reduction assay using four clinical HCMV isolates obtained from bone marrow transplant patients, vidarabine (ara-A) demonstrated significantly greater potency than acyclovir (ACV). The mean ID50 (dose required for 50% viral inhibition) for vidarabine was 3.4 μg/mL, compared to 12.3 μg/mL for acyclovir [1]. This represents a 3.6-fold lower ID50 for vidarabine. Furthermore, the combination of the two drugs exhibited synergy (sum of fractional inhibitory concentrations <1), indicating distinct and complementary mechanisms of action against HCMV.

Human Cytomegalovirus Antiviral Susceptibility Synergy Testing

Antiviral Index Ranking: Vidarabine (Index 40) vs. IUdR (80) and Ara-C (8)

In a comparative study of four nucleoside antivirals against HSV-1, antiviral indexes were calculated as the ratio of the minimum toxic dose (microscopically observed) to the 50% plaque reduction dose. Vidarabine (Ara-A) yielded an antiviral index of 40, intermediate between 5-iodo-2'-deoxyuridine (IUdR, index 80) and cytosine arabinoside (Ara-C, index 8), while 5-methoxymethyl-2'-deoxyuridine (MMUdR) exhibited the highest index (>250) [1]. This quantitative ranking provides a comparative framework for selecting the appropriate nucleoside analog based on the desired therapeutic window in cell culture models.

Antiviral Index HSV-1 Cytotoxicity

Metabolic Liability: Ara-A is 10-Fold More Potent Than Its ADA Metabolite Ara-Hx

Vidarabine is rapidly deaminated by adenosine deaminase (ADA) present in serum and tissues to arabinosylhypoxanthine (ara-Hx). Quantitative comparison in Vero cell cultures infected with HSV-1 revealed that the parent compound ara-A is 10-fold more potent as a virustatic agent than its metabolite: MIC100 (minimum inhibitory concentration for 100% viral reduction) values were 17.0 μg/mL for ara-A versus 170.4 μg/mL for ara-Hx [1]. This 10-fold potency differential is a well-documented characteristic of vidarabine [2]. In contrast, acyclovir is not a substrate for ADA, representing a fundamental metabolic divergence between these two anti-herpes nucleosides.

Adenosine Deaminase Metabolic Stability Prodrug Design

Monohydrate Form Specification: Defined Hydration State Differentiates from Anhydrous Vidarabine

Vidarabine monohydrate (CAS 24356-66-9) is a stoichiometric hydrate containing one molecule of water per molecule of vidarabine. The USP monograph specifies a loss on drying of 5.0% to 7.0% (theoretical water content: 6.3%) and a specific optical rotation of -2.0° to -4.0° (C=1, DMF) [1]. In contrast, anhydrous vidarabine (CAS 5536-17-4) has a theoretical water content of 0% and may exhibit different crystallinity, dissolution behavior, and long-term physical stability. Vendor specifications for the monohydrate form consistently report melting point of 253–257°C and purity ≥98% by HPLC . This defined hydration state ensures batch-to-batch consistency in research applications where precise molar concentrations are critical.

Pharmaceutical Solid Form Quality Control Stoichiometric Hydrate

Defined Research and Industrial Applications for Vidarabine Monohydrate (CAS 24356-66-9) Based on Quantitative Evidence


Comparative Antiviral Selectivity Studies: Vidarabine as a Low-Selectivity Reference Compound

In head-to-head comparisons of anti-VZV nucleoside analogs, vidarabine monohydrate exhibits substantially lower selectivity (index <<600) compared to acyclovir (600–800) and next-generation agents (>10,000) [1]. This positions vidarabine monohydrate as an ideal low-selectivity reference standard for benchmarking the selectivity of novel antiviral candidates. By including vidarabine as a comparator, researchers can contextualize the selectivity improvements of new compounds within a well-characterized range spanning from vidarabine (low selectivity) to sorivudine (ultra-high selectivity).

Pulsed-Exposure Antiviral Assays to Probe Duration of Action

The observation that vidarabine maintains equivalent IC50 values under intermittent (8 h/day) versus continuous exposure, whereas acyclovir's IC50 increases 7.9-fold under intermittent treatment [1], makes vidarabine monohydrate a valuable tool for time-of-addition and drug removal studies. Researchers can leverage this property to investigate the relationship between drug exposure duration and viral rebound, or to model the pharmacodynamic consequences of variable drug levels in vivo.

HCMV Drug Discovery and Synergy Studies

Vidarabine monohydrate demonstrates 3.6-fold greater potency (ID50 = 3.4 μg/mL) against HCMV clinical isolates than acyclovir (ID50 = 12.3 μg/mL) [1]. This superior intrinsic anti-HCMV activity supports its use as a positive control in HCMV susceptibility assays and as a reference compound for validating the activity of novel anti-HCMV agents. Additionally, the documented synergistic interaction with acyclovir (sum of fractional inhibitory concentrations <1) provides a foundation for studying combination antiviral strategies against this clinically challenging virus.

ADA-Dependent Metabolic Stability Investigations

Vidarabine's rapid deamination by adenosine deaminase (ADA) to ara-Hx, a metabolite 10-fold less potent (MIC100 = 170.4 μg/mL vs. 17.0 μg/mL for parent) [1], makes vidarabine monohydrate an excellent probe for studying the impact of ADA on nucleoside analog efficacy. Researchers can use this compound in experiments with and without ADA inhibitors (e.g., pentostatin) to dissect the contribution of metabolic inactivation to observed antiviral effects. This is particularly relevant when comparing data across cell types with differing ADA expression levels or when designing prodrug strategies to circumvent ADA-mediated degradation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vidarabine monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.